
2-Methyleneindanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyleneindanone is an organic compound with the molecular formula C10H8O It is a derivative of indanone, characterized by the presence of a methylene group at the second position of the indanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyleneindanone can be achieved through several methods. One common approach involves the reaction of 2-bromoaryl ketones with allylboration followed by a Mizoroki-Heck cyclization. This one-pot catalytic enantioselective process uses Brønsted acid and palladium catalysis to yield 3-methyleneindanes with high enantiomeric ratios . Another method involves the base-catalyzed rearrangement of 2-bis(methylthio)methyleneindan-1-one using sodium hydride in dimethylformamide under nitrogen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyleneindanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyleneindanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyleneindanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles to form covalent bonds. This reactivity is due to the presence of the methylene group, which enhances the compound’s electrophilic character . Additionally, the compound’s structure allows it to participate in π-π interactions and hydrogen bonding, further influencing its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Methyleneindanone include:
2-Methyl-1-indanone: A derivative with a methyl group instead of a methylene group.
1-Indanone: The parent compound without any substituents at the second position.
2,3-Dihydro-1H-inden-1-one: A reduced form of indanone with a saturated ring.
Uniqueness
This structural feature enhances its electrophilic character, making it more reactive in certain chemical reactions and potentially more versatile in synthetic applications .
Eigenschaften
Molekularformel |
C10H8O |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-methylidene-3H-inden-1-one |
InChI |
InChI=1S/C10H8O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5H,1,6H2 |
InChI-Schlüssel |
KIHZRNKAKDXATD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
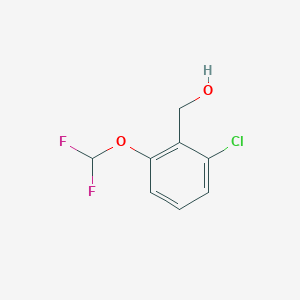

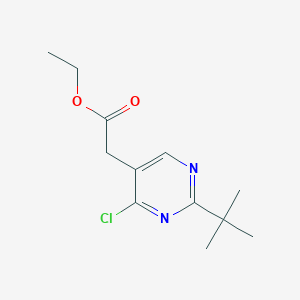
![tetrahydro-1H-Pyrrolo[1,2-b]pyrazol-2(3H)-one](/img/structure/B8604696.png)
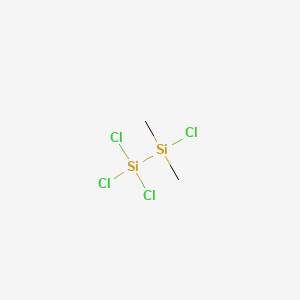
![(2S)-5-[(Phenylmethoxy)imino]-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B8604705.png)
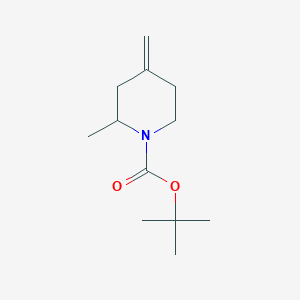
![2',3'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B8604717.png)
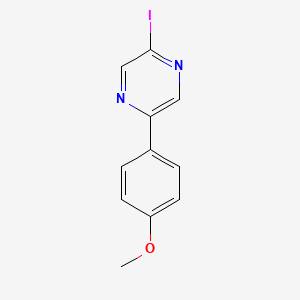
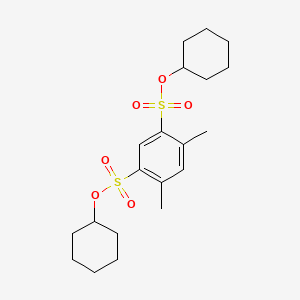

![Methyl 2-methyl-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B8604743.png)
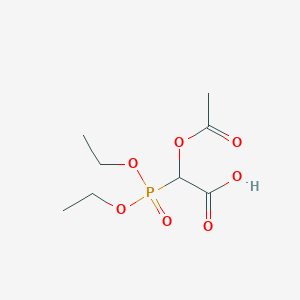
![2-(1,2-Benzothiazol-7-yl)-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8604768.png)
